molecular formula C15H12N2O B572535 4-Phenyl-1H-indole-7-carboxamide CAS No. 1253792-04-9

4-Phenyl-1H-indole-7-carboxamide

Cat. No.: B572535
CAS No.: 1253792-04-9
M. Wt: 236.274
InChI Key: HAJGHLHGFWFBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The structure of this compound consists of an indole core with a phenyl group at the 4-position and a carboxamide group at the 7-position, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 4-Phenyl-1H-indole-7-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings . This method typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The carboxamide group can then be introduced through subsequent functionalization reactions.

Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. . Additionally, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

4-Phenyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dimethylformamide, and elevated temperatures. Major products formed from these reactions include substituted indoles, oxindoles, and amines.

Comparison with Similar Compounds

4-Phenyl-1H-indole-7-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity . The presence of the phenyl group at the 4-position and the carboxamide group at the 7-position allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-phenyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(18)13-7-6-11(10-4-2-1-3-5-10)12-8-9-17-14(12)13/h1-9,17H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJGHLHGFWFBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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